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Compound of Interest

Compound Name:

3-((2-

Fluorophenoxy)methyl)azetidine

hydrochloride

CAS No.: 1864073-80-2

Cat. No.: B1446779

Get Quote

Executive Summary
3-((2-Fluorophenoxy)methyl)azetidine represents a strategic scaffold in modern fragment-

based drug discovery (FBDD). As a saturated heterocycle, it serves as a high-value bioisostere

for traditional piperidine and pyrrolidine cores.[1] This guide analyzes its utility in lowering

lipophilicity (

) while maintaining basicity, providing a distinct structural vector for receptor engagement, and
leveraging the "fluorine effect" for metabolic robustness.

Key Differentiator: The azetidine ring offers a high fraction of saturated carbon (

) with a lower molecular weight footprint than its 5- and 6-membered analogs, making it an
ideal candidate for optimizing ligand efficiency (LE) and CNS penetration.
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Chemical Profile & Identification
Property Detail

Compound Name 3-((2-Fluorophenoxy)methyl)azetidine

CAS Number 1864073-80-2 (HCl salt)

Molecular Formula

Molecular Weight 181.21 g/mol

Core Scaffold Azetidine (4-membered saturated amine)

Key Substituent 2-Fluorophenoxy ether

Primary Application
Bioisostere for piperidine/pyrrolidine; CNS-

active ligands

Comparative Analysis: Azetidine vs. Analogs
The choice between azetidine, pyrrolidine, and piperidine scaffolds is rarely arbitrary. It is a

calculated decision to modulate physicochemical properties without altering the

pharmacophore's essential binding mode.

Physicochemical Performance
The following data illustrates the theoretical shift in properties when transitioning from a 6-

membered ring to the 4-membered azetidine.
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Feature
Azetidine

Analog (4-Ring)
Pyrrolidine

Analog (5-Ring)
Piperidine

Analog (6-Ring)
Impact on Drug

Design

LogP (Calc) ~1.8 ~2.2 ~2.5

Azetidine lowers

lipophilicity,

reducing non-

specific binding

and improving

metabolic

stability.

pKa (Basic N) ~9.5 - 10.0 ~9.8 - 10.3 ~10.0 - 10.5

Azetidines are

slightly less basic

due to increased

s-character in the

N-lone pair

orbital (ring

strain),

potentially

improving

permeability.

TPSA ~21 ~21 ~21

Polar surface

area remains

constant, but

Ligand Efficiency

(LE) increases

due to lower MW.

Conformation
Puckered (

-shape)
Envelope Chair

Azetidine offers a

rigid, defined exit

vector distinct

from the flexible

piperidine chair.

Structural Vector Analysis
The "pucker" angle of the azetidine ring (
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) creates a unique vector for the pendant (2-fluorophenoxy)methyl group. Unlike the chair
conformation of piperidine, which can exist in multiple low-energy states, the azetidine core is
relatively rigid. This rigidity reduces the entropic penalty upon protein binding.

Why the 2-Fluoro Group?

Conformational Lock: The ortho-fluorine atom often engages in intramolecular dipole-dipole

interactions with the ether oxygen, restricting the rotation of the phenyl ring and pre-

organizing the molecule for binding.

Metabolic Blockade: It protects the electron-rich phenyl ring from oxidative metabolism (see

Section 5).

Synthetic Accessibility & Protocols
The synthesis of 3-((2-Fluorophenoxy)methyl)azetidine is most efficiently achieved via a

Mitsunobu coupling or a Nucleophilic Aromatic Substitution (

) if the phenol is sufficiently activated. Given the electron-rich nature of 2-fluorophenol, the
Mitsunobu approach is preferred to avoid harsh conditions.

Synthesis Pathway Diagram

N-Boc-3-(hydroxymethyl)
azetidine

Mitsunobu Conditions:
PPh3, DIAD, THF, 0°C to RT

2-Fluorophenol

N-Boc-3-((2-fluorophenoxy)
methyl)azetidine

 Ether Formation Acid Deprotection:
4M HCl in Dioxane or TFA/DCM

3-((2-Fluorophenoxy)methyl)
azetidine HCl

 Boc Removal

Click to download full resolution via product page

Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated

deprotection.

Detailed Experimental Protocol
Objective: Synthesis of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride.

Step 1: Mitsunobu Coupling
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Reagents:tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), 2-Fluorophenol (1.1

eq), Triphenylphosphine (

, 1.2 eq).

Solvent: Anhydrous THF (0.1 M concentration).

Procedure:

Dissolve the azetidine alcohol, phenol, and

in anhydrous THF under nitrogen.

Cool the solution to 0°C.

Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

Allow the reaction to warm to room temperature and stir for 12–16 hours.

Validation: Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the

alcohol.

Workup: Concentrate in vacuo. Triturate with

/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via
silica gel flash chromatography.

Step 2: Boc-Deprotection

Reagents: 4M HCl in Dioxane (excess).

Procedure:

Dissolve the intermediate from Step 1 in a minimal amount of Dioxane or DCM.

Add 4M HCl in Dioxane (5–10 eq) at 0°C.

Stir at room temperature for 2–4 hours.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446779?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: The product often precipitates as the hydrochloride salt. Filter the white solid and

wash with diethyl ether. If no precipitate forms, concentrate and recrystallize from

EtOH/Et2O.

Metabolic Stability & Pharmacokinetics[2][3]
The 2-fluorophenoxy moiety is not merely a binding element; it is a metabolic shield.

Metabolic Soft Spot Analysis

3-((2-Fluorophenoxy)methyl)azetidine

N-Oxidation
(FMO/CYP)

 Moderate Risk

O-Dealkylation
(CYP2D6/3A4)

 Major Pathway

Ring Opening
(Rare/Reactive)

 Low Risk (Stable)

Aryl Oxidation
(Blocked by 2-F)

 Blocked at Ortho
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Figure 2: Predicted metabolic fate. The 2-Fluoro substituent effectively blocks ortho-

hydroxylation, shifting metabolism to O-dealkylation or N-oxidation.

The "Fluorine Effect"
Metabolic Blockade: The C-F bond is stronger (~116 kcal/mol) than the C-H bond (~99

kcal/mol), preventing CYP450-mediated hydroxylation at the 2-position.

Lipophilicity Modulation: While fluorine is lipophilic, the 2-fluoro position on a phenoxy ether

often reduces the overall

compared to the 4-fluoro or non-fluorinated analogs due to polarity induced by the dipole
moment alignment.

Experimental Validation: Microsomal Stability Assay
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To confirm the stability advantages described above, the following standard protocol is

recommended.

Protocol: Liver Microsomal Stability (Mouse/Human)

Test System: Liver microsomes (0.5 mg/mL protein).

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Cofactor: NADPH regenerating system (or 1 mM NADPH).

Procedure:

Pre-incubate compound (1 µM final) with microsomes at 37°C for 5 min.

Initiate reaction with NADPH.

Sample at

min.

Quench with ice-cold Acetonitrile containing Internal Standard (IS).

Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time to determine

and Intrinsic Clearance (

).

Expected Outcome: The 2-fluoro analog should demonstrate a longer

compared to the unsubstituted phenoxy analog due to steric and electronic protection of the
aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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